Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl- is a complex organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with a hydrazone group, a cyclohexylamino carbonyl group, and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl- typically involves multiple steps. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl₃) for Friedel-Crafts alkylation and acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: AlCl₃ as a catalyst for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl- involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may influence various biochemical pathways. Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, affecting its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-cyclohexyl-3-methyl-
- Benzene, 1-[[(E)-2-(aminocarbonyl)hydrazono]methyl]-3-methyl-
Uniqueness
Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl- is unique due to the presence of the cyclohexylamino carbonyl group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(E)-(3-methylphenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H21N3O/c1-12-6-5-7-13(10-12)11-16-18-15(19)17-14-8-3-2-4-9-14/h5-7,10-11,14H,2-4,8-9H2,1H3,(H2,17,18,19)/b16-11+ |
InChI Key |
NAUWYQRZERZFJE-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)NC2CCCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.